molecular formula C13H13NO2S B2767316 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid CAS No. 370848-09-2

2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid

Cat. No.: B2767316
CAS No.: 370848-09-2
M. Wt: 247.31
InChI Key: ZJAGGHKSUVWJFT-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid is an organic compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol It is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 4 and 6, and a thioacetic acid moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid typically involves the reaction of 4,6-dimethylquinoline-2-thiol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions 5 and 7.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated quinoline derivatives.

Scientific Research Applications

2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The thioacetic acid moiety may also interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylquinolin-2-yl)thio)acetic acid
  • 2-((6-Methylquinolin-2-yl)thio)acetic acid
  • 2-((4,6-Dimethylquinolin-2-yl)thio)propionic acid

Uniqueness

2-((4,6-Dimethylquinolin-2-yl)thio)acetic acid is unique due to the presence of two methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(4,6-dimethylquinolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-3-4-11-10(5-8)9(2)6-12(14-11)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAGGHKSUVWJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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